

Application Notes and Protocols for RS102895 Hydrochloride In Vitro Assays

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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1662833

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Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).^{[1][2][3][4]} CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.^{[5][6]} This signaling axis is implicated in the pathophysiology of various inflammatory diseases, making CCR2 an attractive therapeutic target.^{[5][6]} These application notes provide detailed protocols for in vitro assays to characterize the activity of **RS102895 hydrochloride**.

Mechanism of Action

RS102895 hydrochloride is a non-competitive antagonist that binds to the CCR2 receptor, preventing the binding of its ligand, CCL2.^[7] This blockade inhibits the downstream signaling cascade, which includes G-protein activation, calcium mobilization, and ultimately, chemotaxis of CCR2-expressing cells.^{[5][8]}

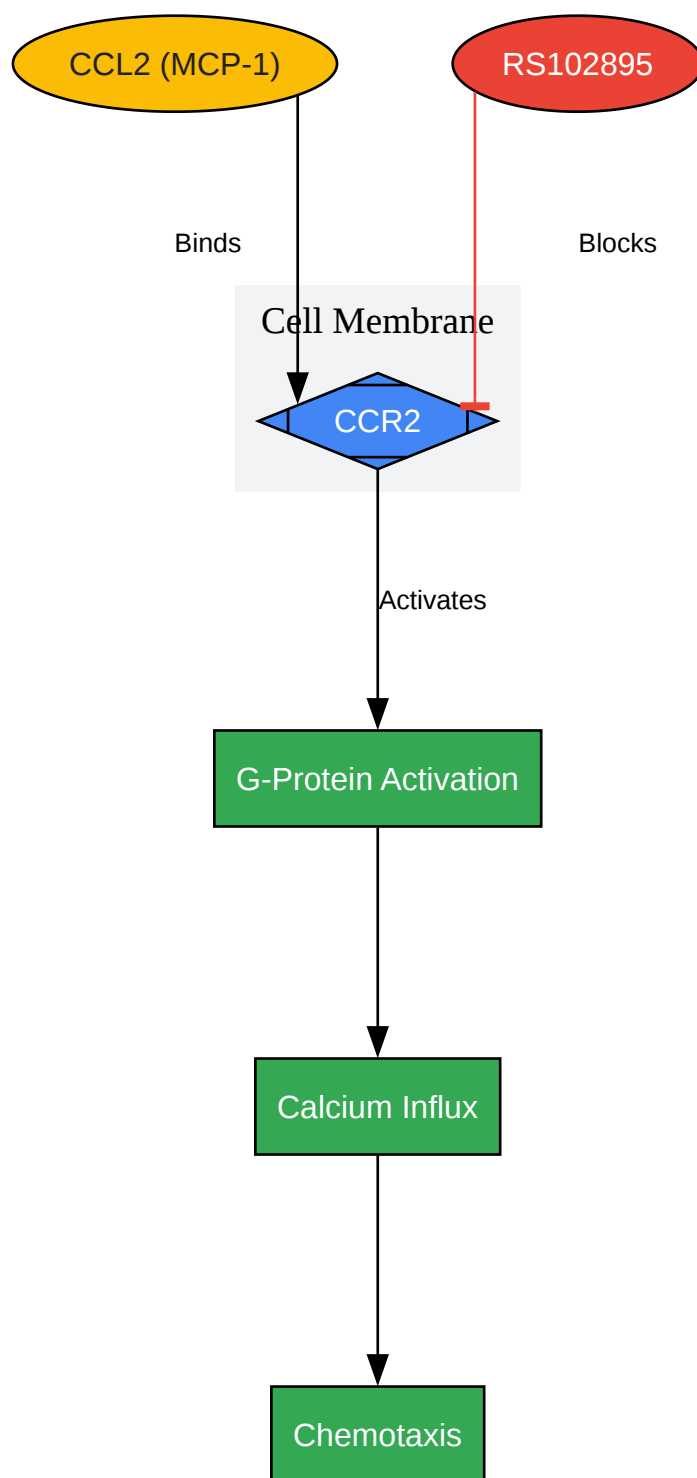
Quantitative Data Summary

The following table summarizes the in vitro potency of **RS102895 hydrochloride** from various studies.

Assay Type	Target	Cell Line/System	Ligand	IC50	Reference
Receptor Binding	Human CCR2b	Transfected CHO cells	[125I]-MCP-1	360 nM	
Receptor Binding	Human CCR1	Transfected CHO cells	[125I]-MIP-1 α	17.8 μ M	
Calcium Influx	Human CCR2b	CRL-1657 cells	MCP-1	31 nM	
Calcium Influx	Human CCR2b	CRL-1657 cells	MCP-3	130 nM	
Chemotaxis	Human monocytic cells	THP-1	MCP-1	1.7 μ M	
Chemotaxis	Human monocytic cells	THP-1	RANTES	37 μ M	

Signaling Pathway

The binding of CCL2 to CCR2 initiates a signaling cascade that is central to monocyte and macrophage migration. **RS102895 hydrochloride** acts by blocking this initial interaction.



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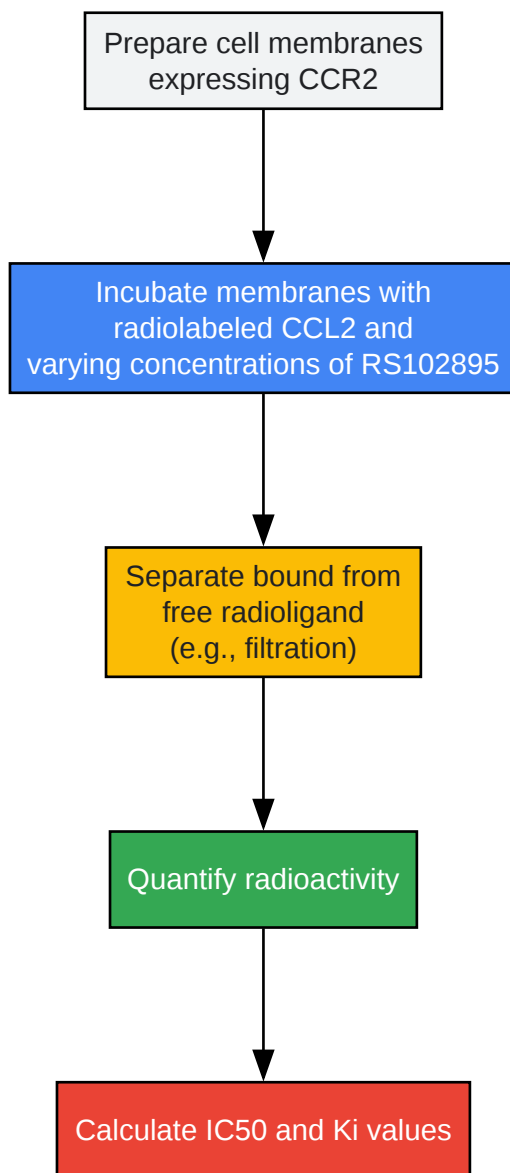
Figure 1: CCR2 Signaling Pathway and Inhibition by RS102895.

Experimental Protocols

CCR2 Receptor Binding Assay

This protocol is designed to determine the binding affinity of **RS102895 hydrochloride** to the CCR2 receptor using a competitive binding assay with a radiolabeled ligand.

Experimental Workflow:



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Figure 2: Workflow for CCR2 Receptor Binding Assay.

Materials:

- Cells or cell membranes expressing the human CCR2b receptor (e.g., from transfected CHO or HEK293 cells).
- Radiolabeled CCL2 (e.g., [125I]-CCL2).
- **RS102895 hydrochloride**.
- Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
- Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter and scintillation fluid.

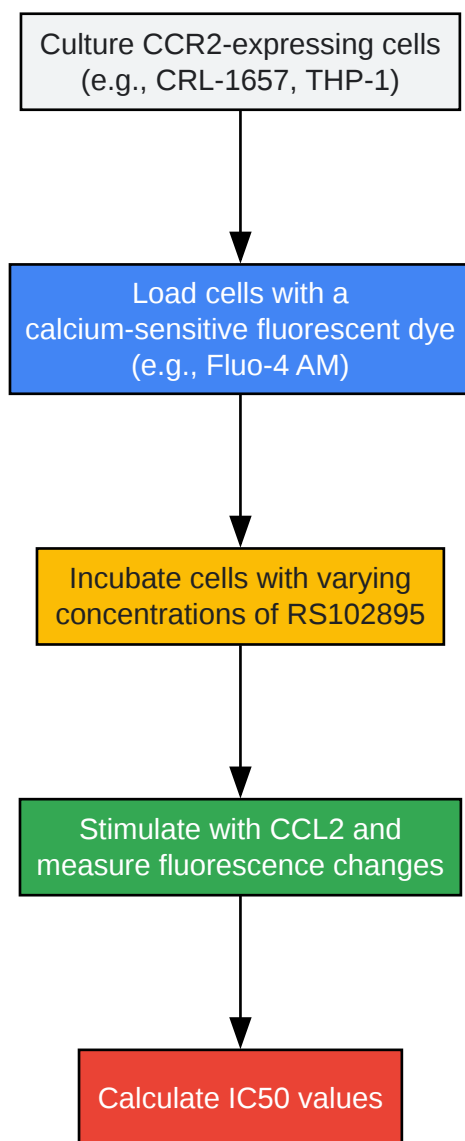
Procedure:

- Prepare a dilution series of **RS102895 hydrochloride** in binding buffer.
- In a 96-well plate, add 50 µL of binding buffer, 25 µL of radiolabeled CCL2 (at a final concentration close to its K_d), and 25 µL of the **RS102895 hydrochloride** dilution series.
- Add 100 µL of the cell membrane preparation to each well.
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Harvest the contents of each well onto glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Plot the data as percentage of specific binding versus the log concentration of **RS102895 hydrochloride** and determine the IC₅₀ value using non-linear regression.

Calcium Influx Assay

This assay measures the ability of **RS102895 hydrochloride** to inhibit CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.

Experimental Workflow:



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Figure 3: Workflow for Calcium Influx Assay.

Materials:

- CCR2-expressing cells (e.g., CRL-1657 or THP-1).

- Cell culture medium.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **RS102895 hydrochloride**.
- CCL2.
- Fluorescence plate reader with automated injection capabilities.

Procedure:

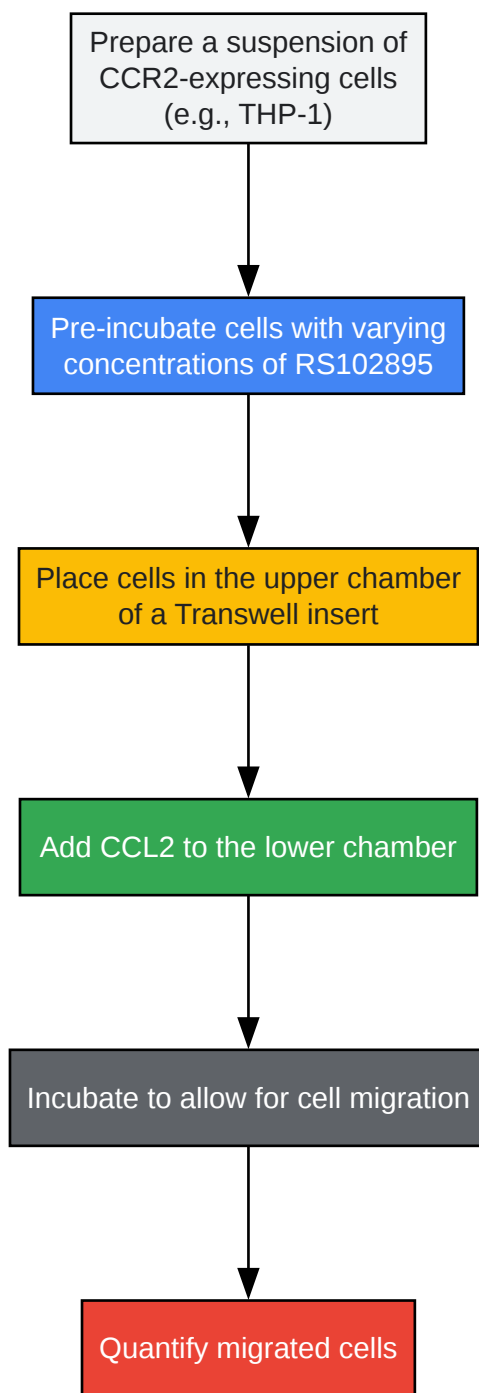
- Seed the CCR2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
- Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in assay buffer to a final concentration of 2-5 μ M.
- Remove the culture medium from the cells and add 100 μ L of the dye loading solution to each well.
- Incubate the plate for 60 minutes at 37°C.
- Wash the cells twice with assay buffer, leaving 100 μ L of buffer in each well.
- Prepare a dilution series of **RS102895 hydrochloride** and add 50 μ L to the appropriate wells. Incubate for 15-30 minutes at room temperature.
- Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
- Inject 50 μ L of CCL2 (at a final concentration that elicits a submaximal response, e.g., EC80) into each well and record the fluorescence signal for at least 60 seconds.

- Calculate the increase in fluorescence for each well and plot the percentage of inhibition versus the log concentration of **RS102895 hydrochloride** to determine the IC50 value.

Chemotaxis Assay

This assay evaluates the ability of **RS102895 hydrochloride** to block the migration of CCR2-expressing cells towards a CCL2 gradient.

Experimental Workflow:



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Figure 4: Workflow for Chemotaxis Assay.

Materials:

- CCR2-expressing cells (e.g., THP-1).

- Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
- **RS102895 hydrochloride**.
- CCL2.
- Transwell inserts (with a pore size of 5 μm for monocytic cells).
- 24-well companion plates.
- A method for quantifying cells (e.g., a fluorescent dye like Calcein-AM and a fluorescence plate reader, or a hemocytometer).

Procedure:

- Culture THP-1 cells and resuspend them in chemotaxis medium at a concentration of 1×10^6 cells/mL.
- Prepare a dilution series of **RS102895 hydrochloride** in chemotaxis medium.
- In a separate plate, pre-incubate the cell suspension with the **RS102895 hydrochloride** dilutions for 30 minutes at 37°C.
- Add 600 μL of chemotaxis medium containing CCL2 (at a concentration that induces optimal migration) to the lower wells of the 24-well companion plate. Add medium without CCL2 to the negative control wells.
- Place the Transwell inserts into the wells.
- Add 100 μL of the pre-incubated cell suspension to the top of each Transwell insert.
- Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- Carefully remove the Transwell inserts. Remove the non-migrated cells from the top of the membrane with a cotton swab.
- Quantify the number of cells that have migrated to the bottom of the insert or the lower well. This can be done by staining the migrated cells with a fluorescent dye and measuring the

fluorescence, or by lysing the cells and using a DNA quantification assay.

- Calculate the percentage of inhibition of chemotaxis for each concentration of **RS102895 hydrochloride** and determine the IC₅₀ value.

Storage and Handling

RS102895 hydrochloride should be stored under desiccating conditions at room temperature for up to 12 months. For long-term storage, it is recommended to store at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Stock solutions can be prepared in DMSO (soluble up to 75 mM).[3] When preparing for in vivo experiments, ensure the appropriate solvent is used based on the administration route.[4] To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]

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